

Spectroscopic Profile of o-Cumylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **o-cumylphenol** (2-(1-methyl-1-phenylethyl)phenol), a significant organic compound utilized in various industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant to the analysis of phenolic compounds.

Spectroscopic Data of o-Cumylphenol

The following sections present a summary of the available spectroscopic data for **o-cumylphenol**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for **o-cumylphenol**.

Table 1: ¹H NMR Spectroscopic Data for **o-Cumylphenol**



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	4.5 - 5.5	Singlet (broad)	-
Aromatic CH	6.7 - 7.4	Multiplet	-
-CH(CH₃)₂	3.1 - 3.4	Septet	~7.0
-CH(CH ₃) ₂	1.2 - 1.4	Doublet	~7.0

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for **o-Cumylphenol**

Carbon Assignment	Chemical Shift (δ, ppm)	
С-ОН	152 - 155	
C-C(CH ₃) ₂	135 - 138	
Aromatic C-H	115 - 130	
Aromatic C (quaternary)	145 - 150	
C(CH ₃) ₂	34 - 37	
-C(CH ₃) ₂	23 - 25	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **o-cumylphenol** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for o-Cumylphenol



Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydrogen- bonded)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (phenol)	1180 - 1260	Strong
O-H bend	1330 - 1440	Medium
C-H bend (out-of-plane, aromatic)	730 - 770 and 690 - 710	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass-to-charge ratios (m/z) observed in the mass spectrum of **o-cumylphenol** are listed in Table 4.

Table 4: Mass Spectrometry (MS) Data for o-Cumylphenol

Fragment Ion	m/z	Relative Intensity (%)
[M] ⁺ (Molecular Ion)	212	High
[M - CH ₃] ⁺	197	Moderate
[C ₆ H ₅] ⁺	77	Moderate
[C ₉ H ₁₁] ⁺	119	Base Peak

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to analyze phenolic compounds like **o-cumylphenol**.



NMR Spectroscopy Protocol for Phenolic Compounds

- Sample Preparation:
 - Accurately weigh 5-10 mg of the phenolic compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).



- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum using the TMS signal.
 - Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy Protocol for Phenols

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid or liquid phenolic sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (FTIR):
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background Scan: Perform a background scan with no sample on the crystal.
- Data Acquisition and Processing:
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.



 Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenol Derivatives

- Sample Preparation:
 - Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to prepare calibration standards at various concentrations.
 - For complex matrices, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
- GC Parameters:
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 280 °C.
 - Injection Mode: Splitless or split, depending on the sample concentration.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50 80 °C, hold for 1-2 minutes.
 - Ramp: 10 20 °C/min to a final temperature of 280 300 °C.
 - Final hold: 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.



Mass Range: Scan from m/z 40 to 400.

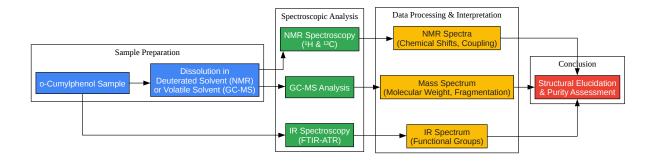
Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

- Data Analysis:
 - Identify the compound by comparing its retention time and mass spectrum with that of a known standard or a library database (e.g., NIST).
 - Quantify the analyte using the calibration curve generated from the standards.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a phenolic compound such as **o-cumylphenol**.



Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **o-cumylphenol**.



 To cite this document: BenchChem. [Spectroscopic Profile of o-Cumylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105481#spectroscopic-data-nmr-ir-ms-of-o-cumylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com